molecular formula C12H4Br4O B14227106 3,4,6,7-Tetrabromo-dibenzofuran CAS No. 617707-92-3

3,4,6,7-Tetrabromo-dibenzofuran

Katalognummer: B14227106
CAS-Nummer: 617707-92-3
Molekulargewicht: 483.77 g/mol
InChI-Schlüssel: TUFUUAMCJCRMQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core, which significantly influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are optimized to achieve selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and formation of undesired by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,6,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives of this compound, while oxidation or reduction can lead to the formation of various oxidized or reduced species .

Wirkmechanismus

The mechanism of action of 3,4,6,7-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and biological activity. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

617707-92-3

Molekularformel

C12H4Br4O

Molekulargewicht

483.77 g/mol

IUPAC-Name

3,4,6,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H

InChI-Schlüssel

TUFUUAMCJCRMQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.